2-Amino-3-hydroxypropanamide

Übersicht

Beschreibung

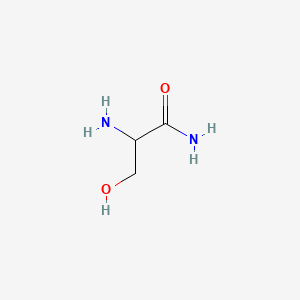

2-Amino-3-hydroxypropanamide, also known as isocytosine, is a compound with the molecular formula C3H8N2O2 and a molecular weight of 104.11 . It is a solid substance that should be stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-3-hydroxypropanamide involves several methods, including reactions with methanol and ammonia, triethanolamine in methanol, and hydrogen in methanol . Other methods involve reactions with hydrogen chloride and isopropyl alcohol .Molecular Structure Analysis

The InChI code for 2-Amino-3-hydroxypropanamide is 1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) . The compound has a molecular weight of 104.11 and an MDL number of MFCD17171393 .Physical And Chemical Properties Analysis

2-Amino-3-hydroxypropanamide is a solid substance that should be stored in a dark place at room temperature . It has a molecular weight of 104.11 .Wissenschaftliche Forschungsanwendungen

Chemical Speciation in Aqueous Solutions

2-Amino-3-hydroxypropanamide has been studied for its interactions with vanadium (V) in aqueous solutions. The research involved using density functional theory (DFT) to understand the thermodynamic properties and nuclear magnetic resonance (NMR) chemical shifts of species formed at equilibrium. This study highlights the significance of considering tautomeric equilibria in metal complex speciation in aqueous solutions (Duarte et al., 2013).

Antifungal Peptides Synthesis

Computational peptidology, assisted by conceptual density functional theory, has been used to study new antifungal tripeptides, including derivatives of 2-Amino-3-hydroxypropanamide. This research is crucial for drug design, providing insight into the bioactivity scores and reactivity descriptors of these peptides (Flores-Holguín et al., 2019).

Designing Anticancer Agents

2-Amino-3-hydroxypropanamide derivatives have been synthesized and evaluated for their potential in designing new anticancer agents. These compounds have shown notable cytotoxicity against human cancer cell lines, indicating their potential as a foundation for developing anticancer drugs (Kumar et al., 2009).

Synthesis in Green Chemistry

A study has utilized 3-hydroxypropanaminium acetate in the synthesis of certain derivatives, demonstrating an efficient and environmentally friendly approach in green chemistry (Shaterian & Oveisi, 2011).

Reducing Acrylamide in Foods

Research has shown that 2-Amino-3-hydroxypropanamide can reduce acrylamide in foods through a Michael addition reaction. This finding is significant for food safety, offering a method to mitigate endogenous contaminants in thermally processed foods (Wu et al., 2018).

Hydrogen-bonded Framework Structures

The compound N-hydroxypropanamide, related to 2-Amino-3-hydroxypropanamide, has been studied for its ability to form a three-dimensional hydrogen-bonded framework structure, which has implications in material science and crystallography (Ferguson & Glidewell, 2001).

Treatment of Esophageal Burn

3-Amino benzamide, a derivative of 2-Amino-3-hydroxypropanamide, has been evaluated for its efficacy in treating esophageal damage and preventing stricture-formation after caustic injuries in rats. This study underscores the therapeutic potential of such compounds in specific medical conditions (Guven et al., 2008).

Muscarinic (M3) Receptors Antagonists

Research into α-hydroxyamides, closely related to 2-Amino-3-hydroxypropanamide, has led to the development of compounds acting as antagonists of M3 muscarinic receptors, with potential applications in treating various medical conditions (Broadley et al., 2011).

Treatment of Helicobacter pylori Infection

Aniline-containing hydroxamic acids, structurally related to 2-Amino-3-hydroxypropanamide, have been synthesized and evaluated as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. This research offers new possibilities for the treatment of these conditions (Liu et al., 2018).

Immunosuppressive Activity

The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, derivatives of 2-Amino-3-hydroxypropanamide, for immunosuppressive activity reveal potential applications in organ transplantation and immune-related disorders (Kiuchi et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-hydroxypropanamide is the sodium (Na+) channels in central nervous system catecholaminergic (CAD) cells . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

2-Amino-3-hydroxypropanamide interacts with its targets by affecting the fast and slow inactivation processes of the Na+ channels . This interaction alters the function of these channels, potentially reducing the excitability of neurons and thus exerting an anticonvulsant effect .

Biochemical Pathways

It is known that the compound’s effects on na+ channel function can influence the propagation of action potentials in neurons . This could potentially affect a variety of downstream processes and pathways related to neuronal signaling and excitability.

Result of Action

The primary result of 2-Amino-3-hydroxypropanamide’s action is its anticonvulsant activity . By affecting the function of Na+ channels in neurons, the compound can reduce neuronal excitability, potentially helping to prevent or reduce the frequency of seizures . Additionally, some studies have suggested that the compound may also have antidepressant-like and anxiolytic-like effects .

Action Environment

The action, efficacy, and stability of 2-Amino-3-hydroxypropanamide can be influenced by various environmental factors. For example, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as the patient’s physiological state, the presence of other drugs, and individual variations in drug metabolism and response.

Eigenschaften

IUPAC Name |

2-amino-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902446 | |

| Record name | NoName_1689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6791-49-7 | |

| Record name | Serinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

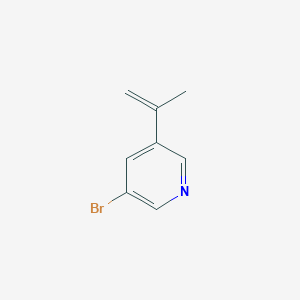

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3021683.png)